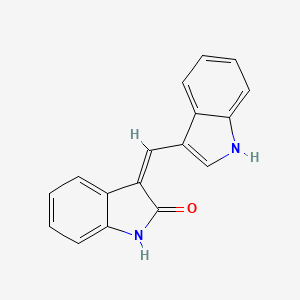
(3Z)-3-(1H-indol-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one: is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a unique structure with an indole moiety linked to an indoline-2-one via a methylene bridge, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one typically involves the condensation of indole-3-carbaldehyde with indoline-2-one. This reaction is often catalyzed by acids or bases under reflux conditions. For instance, the use of glacial acetic acid and concentrated hydrochloric acid can facilitate the Fischer indole cyclization, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indoline-2-one, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: Indole derivatives, including 3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one, have shown potential in biological studies due to their ability to interact with various biological targets .
Medicine: These compounds are investigated for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities .
Industry: In the industrial sector, indole derivatives are used in the synthesis of dyes, pigments, and other fine chemicals .
Wirkmechanismus
The mechanism of action of 3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in cancer cell proliferation or microbial growth .
Vergleich Mit ähnlichen Verbindungen
- Indole-3-carbaldehyde
- Indoline-2-one
- 3-(2-Bromoethyl)indole
Comparison: 3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one is unique due to its methylene bridge linking the indole and indoline-2-one moieties. This structure imparts distinct chemical and biological properties compared to its similar compounds. For instance, while indole-3-carbaldehyde is primarily used as a precursor in synthesis, 3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one exhibits more complex biological activities .
Eigenschaften
CAS-Nummer |
22813-81-6 |
|---|---|
Molekularformel |
C17H12N2O |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
(3Z)-3-(1H-indol-3-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C17H12N2O/c20-17-14(13-6-2-4-8-16(13)19-17)9-11-10-18-15-7-3-1-5-12(11)15/h1-10,18H,(H,19,20)/b14-9- |
InChI-Schlüssel |
XCGXAWJRNVHWAI-ZROIWOOFSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C\3/C4=CC=CC=C4NC3=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C3C4=CC=CC=C4NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Bromophenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14157520.png)
![(4-Chloro-2-nitrophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B14157521.png)
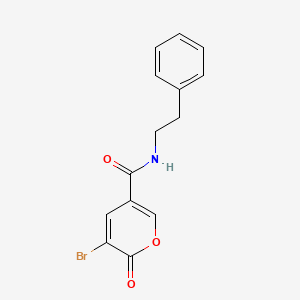
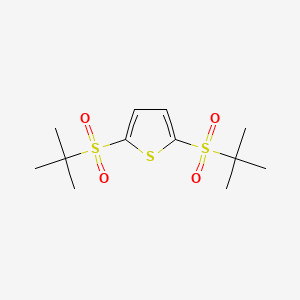
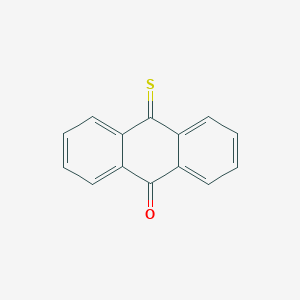
![2-(3,5-Dimethylpyrazol-1-yl)-9-(2-hydroxyethyl)-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14157535.png)
![8-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoline](/img/structure/B14157542.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol](/img/structure/B14157556.png)
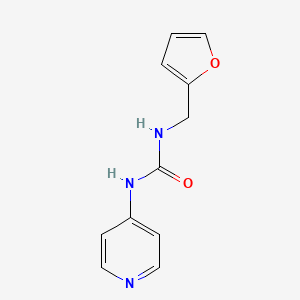
![N'-[(1E)-1-(4-nitrophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14157583.png)




